molecular formula C18H13BCl3F4N3O B2498910 (5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 1214711-48-4

(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No.: B2498910
CAS No.: 1214711-48-4
M. Wt: 480.48
InChI Key: FPCKQXIFMZXCAG-WUGUAYAESA-M
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Description

The compound (5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS: 1214711-48-4) is a heterocyclic organoboron salt with the molecular formula C₁₈H₁₃BCl₃F₄N₃O and a purity of 97% . Its structure features a rigid indeno-triazolo-oxazine core substituted with a 2,4,6-trichlorophenyl group and a tetrafluoroborate counterion.

Properties

IUPAC Name

(1R,9S)-4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1/t15-,17+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTVBWFSTLNIOF-KPVRICSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BCl3F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 1214711-48-4) is a complex organic molecule characterized by its unique structure and potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C18H13BCl3F4N3O
  • Molar Mass : 480.48 g/mol
  • Melting Point : 260 °C
  • Storage Conditions : Recommended to be stored under inert gas at temperatures between 2-8 °C to maintain stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole and oxazine moieties are known to exhibit diverse pharmacological effects. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways.

Antimicrobial Activity

Studies have suggested that derivatives of triazole compounds possess significant antimicrobial properties. For instance:

  • In vitro Studies : A study demonstrated that triazole derivatives exhibit potent activity against various strains of bacteria and fungi. The mechanism is believed to involve the disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this class of compounds:

  • Cell Line Studies : Research involving cancer cell lines has shown that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation
A549 (Lung Cancer)10.0Cell cycle arrest at G2/M phase

Neuroprotective Effects

Research also indicates potential neuroprotective effects:

  • Animal Models : Studies in rodent models have shown that administration of this compound can reduce neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • In a controlled study evaluating the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, the compound demonstrated significant inhibition at concentrations as low as 5 µg/mL.
  • Case Study on Anticancer Activity :
    • A case study involving human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s trichlorophenyl group distinguishes it from analogs with different aryl substituents. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups
  • 2,4,6-Trichlorophenyl (Target Compound) : Chlorine atoms enhance electrophilicity and stabilize negative charges, making the compound suitable for reactions requiring Lewis acid catalysis .
  • 2,4,6-Trimethylphenyl (Mesityl) : Found in (5aS,10bR)-2-mesityl-... tetrafluoroborate (CAS: 1061311-82-7), methyl groups donate electrons, reducing electrophilicity. This analog has a purity of 95% and a molecular weight of 419.2 g/mol .
  • 4-Methoxyphenyl : In (5aR,10bS)-2-(4-methoxyphenyl)-... tetrafluoroborate (CAS: 941283-79-0), the methoxy group increases solubility in polar solvents due to its hydrophilic nature .
Halogenated Derivatives
  • Pentafluorophenyl : The compound (5aR,10bS)-2-(pentafluorophenyl)-... tetrafluoroborate (CAS: 872143-57-2) features five fluorine atoms, enhancing thermal stability and resistance to oxidation .
  • Simple Phenyl : The phenyl-substituted analog (CAS: 463326-74-1, C₁₈H₁₆BF₄N₃O ) lacks halogenation, resulting in lower molecular weight (377.14 g/mol) and reduced electronic effects .
Bulky Alkyl Substituents
  • 2,6-Diethylphenyl: The compound (5aR,10bS)-2-(2,6-diethylphenyl)-... tetrafluoroborate (CAS: 1787246-78-9) has a molecular weight of 433.26 g/mol.
  • 2,4,6-Tris(1-methylphenyl)ethyl : This highly substituted analog (CAS: 1827720-97-7, C₂₇H₃₄BF₄N₃O ) demonstrates extreme steric bulk, which could limit its utility in confined catalytic sites .

Physicochemical Properties and Purity

Compound (CAS) Substituent Molecular Formula Purity Molecular Weight (g/mol) Key Properties
1214711-48-4 (Target) 2,4,6-Trichlorophenyl C₁₈H₁₃BCl₃F₄N₃O 97% 464.57 High electrophilicity, thermal stability
1061311-82-7 Mesityl C₂₁H₂₂BF₄N₃O 95% 419.22 Electron-donating, lower reactivity
941283-79-0 4-Methoxyphenyl C₁₉H₁₈BF₄N₃O₂ 97% 413.17 Enhanced solubility in polar solvents
872143-57-2 Pentafluorophenyl Not reported >97% ~500 (estimated) High fluorination, oxidative resistance
463326-74-1 Phenyl C₁₈H₁₆BF₄N₃O Not specified 377.14 Minimal steric/electronic effects
1787246-78-9 2,6-Diethylphenyl C₂₂H₂₄BF₄N₃O >97% 433.26 Steric hindrance, moderate reactivity

Structural-Activity Relationships

The "similar structure, similar properties" principle applies broadly:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity and binding affinity in catalytic applications .
  • Steric Effects : Bulky substituents (e.g., diethylphenyl) reduce reaction rates but improve selectivity in sterically demanding processes .
  • Solubility : Polar groups (e.g., methoxy) enhance aqueous solubility, critical for biological applications .

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